

# Application Notes and Protocols: HCV Peptide (131-140) for IFN- $\gamma$ ELISpot Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HCV Peptide (131-140)**

Cat. No.: **B15139664**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Hepatitis C Virus (HCV) Core protein-derived peptide (amino acids 131-140) in Interferon-gamma (IFN- $\gamma$ ) Enzyme-Linked Immunospot (ELISpot) assays. The **HCV peptide (131-140)**, with the sequence ADLMGYIPLV, is a well-characterized HLA-A2 restricted epitope recognized by CD8+ T cells.<sup>[1]</sup> This makes it a valuable tool for monitoring HCV-specific T-cell responses in research, clinical trials, and vaccine development.

## Introduction

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. When peripheral blood mononuclear cells (PBMCs) from an HCV-exposed or vaccinated individual are stimulated with the HCV (131-140) peptide, specific CD8+ T cells are activated and release IFN- $\gamma$ . Each spot that develops on the ELISpot plate represents a single IFN- $\gamma$ -producing cell, allowing for the precise quantification of the antigen-specific T-cell response. This technique is crucial for assessing cellular immunity in the context of HCV infection and for evaluating the immunogenicity of vaccine candidates.

## Data Summary

The following tables summarize quantitative data from studies utilizing the HCV (131-140) peptide in IFN- $\gamma$  ELISpot assays. These values can serve as a reference for expected

outcomes and for designing new experiments.

Table 1: Experimental Conditions for IFN- $\gamma$  ELISpot Assay

| Parameter             | Condition                                           | Source                                  |
|-----------------------|-----------------------------------------------------|-----------------------------------------|
| Cells                 | Peripheral Blood Mononuclear Cells (PBMCs)          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Cell Density          | $1.2 \times 10^5$ to $3 \times 10^5$ cells/well     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Peptide Concentration | 1 $\mu$ g/mL to 10 $\mu$ g/mL                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Positive Control      | Phytohemagglutinin (PHA) at 1 $\mu$ g/mL            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Negative Control      | Cells with peptide-presenting cells without peptide | <a href="#">[3]</a>                     |
| Incubation Time       | 24 hours                                            | <a href="#">[3]</a>                     |

Table 2: Representative IFN- $\gamma$  ELISpot Results

| Patient Cohort                       | Peptide Stimulant | Mean IFN- $\gamma$ Spot Forming Units (SFU) / $10^5$ CD8+ T cells (Pre-treatment) | Mean IFN- $\gamma$ Spot Forming Units (SFU) / $10^5$ CD8+ T cells (4 weeks post-treatment) | Source              |
|--------------------------------------|-------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------|
| Sustained Virological Response (SVR) | Core 131-140      | ~10                                                                               | ~35                                                                                        | <a href="#">[4]</a> |
| Non-SVR                              | Core 131-140      | ~8                                                                                | ~10                                                                                        | <a href="#">[4]</a> |

Note: The data in Table 2 is an approximation derived from graphical representations in the cited source and is intended for illustrative purposes.

# Experimental Protocols

This section provides a detailed protocol for performing an IFN- $\gamma$  ELISpot assay using the HCV (131-140) peptide.

## Materials

- HCV Core Peptide (131-140): ADLMGYIPLV (synthesized to >95% purity)
- Human IFN- $\gamma$  ELISpot Kit (e.g., from Mabtech, Millipore, or BD Biosciences)
- 96-well nitrocellulose-bottom plates
- PBMCs isolated from whole blood
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin)
- Phytohemagglutinin (PHA)
- T2.DR4 cells (HLA-A2 positive peptide-presenting cells) or other suitable antigen-presenting cells<sup>[3]</sup>
- CO2 incubator (37°C, 5% CO2)
- Automated ELISpot reader and analysis software

## Protocol

- Plate Coating:
  - Coat a 96-well nitrocellulose-bottom plate with an anti-human IFN- $\gamma$  capture antibody overnight at 4°C.<sup>[5]</sup>
  - The following day, wash the plate four times with sterile phosphate-buffered saline (PBS) to remove unbound antibody.
  - Block the plate with complete RPMI 1640 medium for at least 1 hour at 37°C to prevent non-specific binding.<sup>[5]</sup>

- Cell Preparation and Stimulation:
  - Thaw cryopreserved PBMCs and assess viability.
  - Resuspend the PBMCs in complete RPMI 1640 medium.
  - Prepare the following conditions in duplicate or triplicate wells of the coated and blocked plate:
    - Negative Control:  $1 \times 10^5$  CD8+ T cells with  $2 \times 10^4$  T2.DR4 cells pulsed with a non-relevant peptide (e.g., HIV-nef190-198).[3]
    - Test Condition:  $1 \times 10^5$  CD8+ T cells with  $2 \times 10^4$  T2.DR4 cells pulsed with HCV (131-140) peptide at a final concentration of  $10 \mu\text{g/mL}$ .[3]
    - Positive Control:  $1 \times 10^5$  CD8+ T cells stimulated with PHA at a final concentration of  $1 \mu\text{g/mL}$ .[1]
- Incubation:
  - Incubate the plate for 24 hours in a humidified incubator at  $37^\circ\text{C}$  with 5% CO<sub>2</sub>.[3]
- Detection and Development:
  - After incubation, wash the plate to remove the cells.
  - Add a biotinylated anti-human IFN- $\gamma$  detection antibody to each well and incubate according to the manufacturer's instructions.
  - Wash the plate again and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
  - After another wash, add the substrate solution (e.g., BCIP/NBT). Spots will begin to form as the substrate is cleaved by the enzyme.
  - Stop the reaction by washing with distilled water once the spots have reached the desired size and intensity.

- Allow the plate to dry completely.
- Analysis:
  - Count the number of spots in each well using an automated ELISpot reader.
  - The results are typically expressed as Spot Forming Units (SFU) per million PBMCs or per  $10^5$  CD8+ T cells.

## Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological principle of the IFN- $\gamma$  ELISpot assay.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the IFN- $\gamma$  ELISpot assay.



[Click to download full resolution via product page](#)

Caption: T-cell activation by HCV peptide in the ELISpot assay.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hepatitis C Virus (HCV)–Specific Immune Responses of Long-Term Injection Drug Users Frequently Exposed to HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of CD4+ and CD8+ Memory T-Cell Responses during Hepatitis C Virus Rechallenge of Previously Recovered Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. dadun.unav.edu [dadun.unav.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: HCV Peptide (131-140) for IFN- $\gamma$  ELISpot Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139664#using-hcv-peptide-131-140-in-elispot-for-ifn-detection>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)